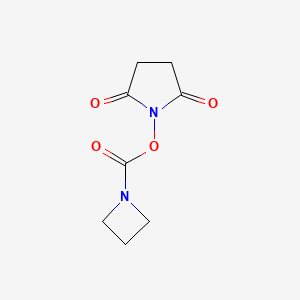
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring fused with an azetidine ring, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, a two-step one-pot synthesis can be employed, where a Michael addition of aliphatic secondary amines is followed by β-bromination or chlorination of the obtained enamines . The reaction is often carried out in toluene as the solvent, with chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidinone ring, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce functional groups like azides or halides.
科学研究应用
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to modulate enzyme activity by binding to active sites and altering their conformation . This can lead to changes in metabolic pathways and cellular responses, making it a valuable tool for drug development.
相似化合物的比较
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure and has been studied for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in enhancing monoclonal antibody production in cell cultures.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) azetidine-1-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c11-6-2-3-7(12)10(6)14-8(13)9-4-1-5-9/h1-5H2 |
InChI 键 |
NZOYQRNIJRBWDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


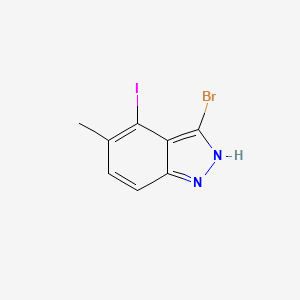
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

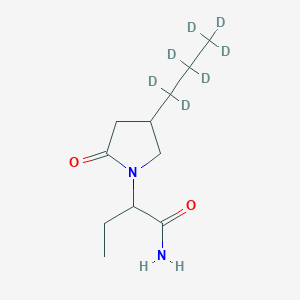

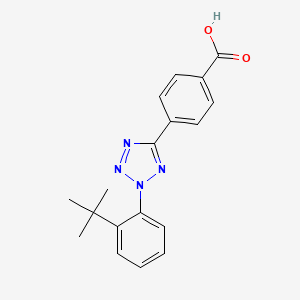


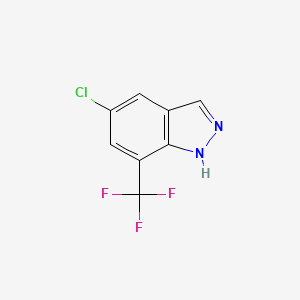
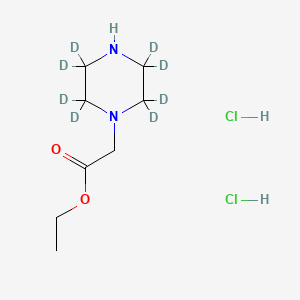
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
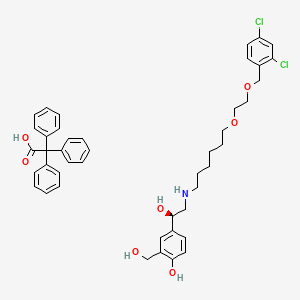
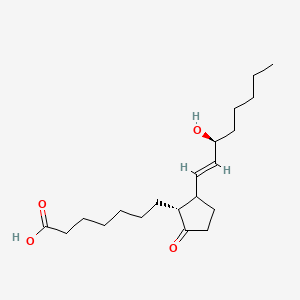
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
